5-Chloro-4-nitro-1H-imidazole
Overview
Description
5-Chloro-4-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 5 and a nitro group at position 4. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
5-Chloro-4-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to have a broad range of chemical and biological properties, making them key components in a variety of functional molecules . .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a range of biological activities
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-1H-imidazole typically involves nitration and chlorination reactions. One common method involves the nitration of 5-chloro-1-methylimidazole using a mixture of sulfuric acid and nitric acid. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Reduction: The reduction of the nitro group yields 5-chloro-4-amino-1H-imidazole.
Substitution: Substitution of the chlorine atom can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A 5-nitroimidazole used as an antimicrobial agent.
Tinidazole: Another 5-nitroimidazole with similar antimicrobial properties.
Nimorazole: Used in the treatment of infections caused by anaerobic bacteria.
Uniqueness
5-Chloro-4-nitro-1H-imidazole is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in other imidazole derivatives .
Properties
IUPAC Name |
4-chloro-5-nitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYZSKPVPVBBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206151 | |
Record name | 4-Chloro-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57531-38-1 | |
Record name | 4-Chloro-5-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction involving 5-Chloro-4-nitro-1H-imidazole discussed in the research paper?
A1: The research paper focuses on the synthesis of a novel ring system, imidazo[4,5-c]isoxazole. A key step in this synthesis involves reacting this compound with active methylene compounds, such as acetate and malonate derivatives. [] This reaction yields intermediates that, upon thermolysis, form the desired imidazo[4,5-c]isoxazole ring system.
Q2: Why is this reaction with this compound significant?
A2: This reaction is significant because it provides a pathway to synthesize a previously unreported ring system, the imidazo[4,5-c]isoxazole. [] Novel heterocyclic compounds, like this one, are of great interest in medicinal chemistry due to their potential for diverse biological activities. This research opens up new avenues for exploring the properties and applications of this novel ring system and its derivatives.
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